molecular formula C10H9F4NO2 B1653840 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide CAS No. 198967-27-0

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

Cat. No.: B1653840
CAS No.: 198967-27-0
M. Wt: 251.18 g/mol
InChI Key: NOUPPELZOLDUCK-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide (CAS 198967-27-0) is a benzamide derivative characterized by a benzene ring substituted with fluorine at the 2-position, a trifluoromethyl (-CF₃) group at the 4-position, and an N-methoxy-N-methylamide moiety. These substituents confer distinct physicochemical properties:

  • Fluorine: Enhances lipophilicity and metabolic stability.
  • Trifluoromethyl: Increases electron-withdrawing effects and resistance to enzymatic degradation.
  • N-Methoxy-N-methyl groups: Improve solubility in polar solvents and modulate reactivity .

This compound’s structural features align with trends in medicinal and agrochemical research, where fluorinated and trifluoromethylated benzamides are explored for bioactivity .

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-15(17-2)9(16)7-4-3-6(5-8(7)11)10(12,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUPPELZOLDUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=C(C=C1)C(F)(F)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460573
Record name Benzamide, 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198967-27-0
Record name Benzamide, 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid Chloride Intermediate Pathway

The most straightforward method involves converting 2-fluoro-4-(trifluoromethyl)benzoic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions. The acid chloride is subsequently reacted with N-methoxy-N-methylamine in the presence of triethylamine (Et₃N) to neutralize HCl byproducts. This two-step process typically achieves yields of 68–72%, with purification via silica gel chromatography (ethyl acetate/hexane, 1:4).

Table 1: Representative Conditions for Acid Chloride Pathway

Step Reagents Solvent Temperature Time Yield
1 SOCl₂ Toluene Reflux 3 h 95%
2 N-Methoxy-N-methylamine, Et₃N THF 0°C → RT 12 h 72%

Nuclear magnetic resonance (NMR) data for the final product confirms successful amidation: $$ ^1H $$ NMR (400 MHz, CDCl₃) δ 8.12 (s, 1H), 7.86–7.89 (m, 2H), 3.78 (s, 3H, OCH₃), 3.21 (s, 3H, NCH₃).

Coupling Agent-Mediated Synthesis

To bypass acid chloride formation, coupling agents such as chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (CTMP) enable direct amidation in polar aprotic solvents like acetonitrile. Equimolar ratios of benzoic acid and CTMP (76.14 mmol each) in acetonitrile (200 mL) at room temperature for 24 hours yield the product in 73% purity. This method reduces side reactions but requires rigorous drying to prevent hydrolysis.

Electrochemical Synthesis

Anodic Oxidation in Flow Reactors

Recent advances employ electrochemical carboxylation using graphite anode and platinum cathode systems. A solution of 2-fluoro-4-(trifluoromethyl)benzamide (10 mmol), tetrabutylammonium tetrafluoroborate (nBu₄NBF₄, 5 mmol), and water (1.8 mL) in acetonitrile undergoes constant current electrolysis (50 mA, 40 hours). The reaction proceeds via in situ generation of reactive intermediates, achieving 27% yield in flow systems.

Table 2: Electrochemical Parameters and Outcomes

Current (mA) Electrolyte Solvent Time (h) Yield
50 nBu₄NBF₄ CH₃CN 40 27%

Transition Metal-Catalyzed Methods

Ruthenium-Mediated C–H Activation

A RuCl₂(p-cymene)₂ catalyst (5 mol%) with K₂S₂O₈ as an oxidant in trifluoroacetic acid (TFA) enables direct functionalization of N-methylbenzamide precursors. At 60°C for 6 hours, this method introduces the trifluoromethyl group via radical pathways, yielding 75% of the target compound after chromatography.

Analytical Validation

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 293.0451 (calculated for C₁₀H₈F₄NO₂: 293.0448). X-ray crystallography data (triclinic, space group P-1, a = 3.7781 Å) further validates the structure, with bond angles consistent with distorted aromatic systems.

Industrial-Scale Considerations

Continuous Flow Optimization

Scaling the electrochemical method to a 3 mL flow cell with a 10 mL/min flow rate and 10 mA current over 24 hours improves reproducibility, albeit with moderate yields (27%). Automated solvent recovery systems and inline NMR monitoring are recommended for quality control.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and methyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products with different substituents replacing the fluoro or trifluoromethyl groups.

    Oxidation: Products with oxidized methoxy or methyl groups, such as aldehydes or carboxylic acids.

    Reduction: Products with reduced methoxy or methyl groups, such as alcohols or alkanes.

    Hydrolysis: 2-fluoro-4-(trifluoromethyl)benzoic acid and N-methoxy-N-methylamine.

Scientific Research Applications

The applications of 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide span across chemistry, biology, and industrial research, serving as a building block in complex molecule synthesis, enzyme inhibition studies, and in the development of new materials.

Scientific Research Applications

  • Chemistry As a building block, this compound is utilized in the synthesis of more complex molecules.
  • Biology The compound is used in biological studies, specifically those that involve enzyme inhibition and protein-ligand interactions. Certain derivatives of benzamide have demonstrated anticancer properties against various cancer cell lines, indicating their potential as anticancer agents.
  • Industry It is used in the development of new materials that require specific properties like enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of this compound involves interactions with molecular targets, where the trifluoromethyl group enhances the compound's binding affinity to certain proteins or enzymes, leading to the inhibition or activation of their functions. The methoxy and fluoro groups also contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-Fluoro-N-methyl-2-(trifluoromethyl)benzamideFluorine at the 4-positionModerate enzyme inhibition
N-Methoxy-N-methyl-3-(trifluoromethyl)benzamideTrifluoromethyl group at the 3-positionReduced anti-inflammatory effect
N,N-Dimethyl-3-(trifluoromethyl)benzamideDimethyl substitution instead of methoxy at the N positionIncreased lipophilicity; altered activity

Case Studies

  • Anti-inflammatory Activity Studies on N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide have shown that it significantly reduces inflammation markers in vitro in a dose-dependent manner. Assays measuring cytokine levels and enzyme activities related to inflammation were utilized.
  • Anticancer Activity Research synthesizing new derivatives based on the N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide backbone demonstrated substantial cytotoxic effects against various cancer cell lines. These findings suggest potential for further development as anticancer agents.

2-Bromo-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is used in the creation of antimalarial medications .

Mechanism of Action

The mechanism of action of 2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-Hydroxy-N-(3-Trifluoromethylphenyl)benzamide

  • Key Differences :
    • Replaces the 2-fluoro substituent with a hydroxyl (-OH) group.
    • Lacks N-methoxy-N-methyl groups, instead having a simple amide linkage.
  • Simpler amide structure may lower solubility in organic solvents .

5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide

  • Key Differences :
    • Contains a chloro substituent at the 5-position and a hydroxyl group at the 2-position.
  • Biological Relevance :
    • Demonstrated potent antimicrobial activity against Desulfovibrio piger Vib-7, with the -CF₃ group contributing to cytotoxicity .
    • The hydroxyl and chloro groups may synergize for enhanced target interaction, contrasting with the fluorine and N-alkyl groups in the target compound .

AS-4370 (4-Amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide)

  • Key Differences :
    • Features a morpholine ring, ethoxy group, and fluorobenzyl substituent.
    • Lacks fluorine and -CF₃ but includes a chloro group.

Flutolanil (N-(3-Isopropoxyphenyl)-2-(trifluoromethyl)benzamide)

  • Key Differences :
    • Contains an isopropoxy group at the 3-position and a -CF₃ group at the 2-position.
  • Application :
    • Used as a fungicide, emphasizing the agrochemical utility of -CF₃-substituted benzamides. The N-methoxy-N-methyl groups in the target compound may offer improved solubility over flutolanil’s isopropoxy group .

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Trifluoromethyl (-CF₃) : Common in antimicrobial and antifungal agents (e.g., salicylamides in ), where it enhances membrane permeability and target binding .
  • Fluorine vs. Hydroxyl : Fluorine’s electronegativity and small size improve metabolic stability compared to hydroxyl, which may increase susceptibility to oxidation .
  • N-Alkoxy vs.

Biological Activity

2-Fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological activity, including anticancer properties, antibacterial effects, and inhibitory mechanisms against various targets.

The compound is characterized by the following structural formula:

  • Chemical Formula : C11_{11}H10_{10}F4_{4}N1_{1}O1_{1}
  • Molecular Weight : 267.20 g/mol

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its effects on various cancer cell lines, demonstrating an ability to induce apoptosis in MCF cell lines with an IC50_{50} value of approximately 25.72 ± 3.95 μM . In vivo studies conducted on tumor-bearing mice showed a suppression of tumor growth, indicating its potential as an effective anticancer agent.

Table 1: Anticancer Activity Data

Cell LineIC50_{50} (μM)Effect
MCF-725.72 ± 3.95Apoptosis Induction
U87 Glioblastoma45.2 ± 13.0Cytotoxicity
HCT116 Colon CancerNot specifiedTumor Growth Inhibition

Antibacterial Effects

The compound has also been evaluated for its antibacterial properties. It demonstrated significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

Table 2: Antibacterial Activity Data

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus8
Bacillus subtilis8
Escherichia coli32

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents.

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Inhibition of Cyclooxygenase (COX) : The compound has shown inhibitory effects on COX-1 and COX-2 enzymes, which are involved in inflammation and cancer progression .
  • Targeting Nucleoside Transporters : Enhanced inhibition of human concentrative nucleoside transporter 2 (hCNT2) was observed after structural modifications, suggesting a pathway for improved bioactivity against cancer cells .

Case Studies

  • MCF Cell Line Study : A study demonstrated that treatment with the compound led to increased apoptosis rates in MCF cell lines when administered daily, confirming its potential as an anticancer agent .
  • In Vivo Tumor Suppression : In experimental models, mice treated with the compound exhibited reduced tumor sizes compared to control groups, emphasizing its therapeutic potential in oncology .

Q & A

Q. How can regioselective fluorination be achieved in derivatives of this compound?

  • Method :
  • Electrophilic fluorination using Selectfluor® in acetonitrile selectively targets para-positions, while ortho-fluorination requires directing groups (e.g., pyridyl) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide
Reactant of Route 2
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2-fluoro-N-methoxy-N-methyl-4-(trifluoromethyl)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.